Désoxyépinéphrine

Vue d'ensemble

Description

Deoxy Epinephrine, also known as N-methyldopamine or epinine, is an organic compound and natural product structurally related to the neurotransmitters dopamine and epinephrine. It belongs to the catecholamine family and is found in plants, insects, and animals. Deoxy Epinephrine is significant as the active metabolic breakdown product of the prodrug ibopamine, used to treat congestive heart failure .

Applications De Recherche Scientifique

Deoxy Epinephrine has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in neurotransmission and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

Industry: Utilized in the production of pharmaceuticals and as a research chemical.

Mécanisme D'action

Target of Action

Deoxyepinephrine, also known by the common names N-methyldopamine and epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine . All three of these compounds also belong to the catecholamine family . The pharmacology of epinine largely resembles that of its “parent”, dopamine .

Mode of Action

It is known to be a sympathomimetic, vasoconstrictor agent . This suggests that it likely interacts with adrenergic receptors, similar to epinephrine, leading to vasoconstriction and increased blood pressure.

Biochemical Pathways

Epinephrine, for instance, is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) .

Result of Action

Given its classification as a sympathomimetic, vasoconstrictor agent , it likely leads to increased blood pressure. This is supported by early studies noting its ability to raise blood pressure .

Action Environment

It is worth noting that deoxyepinephrine has been found in various environments, including plants, insects, and animals , suggesting that it may be stable and active in a variety of conditions.

Analyse Biochimique

Biochemical Properties

The pharmacology of Deoxy Epinephrine largely resembles that of its “parent”, dopamine . It interacts with various enzymes and proteins, particularly those involved in the catecholamine pathway. The nature of these interactions is largely regulatory, with Deoxy Epinephrine acting as a key modulator of biochemical reactions within this pathway .

Cellular Effects

Deoxy Epinephrine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase diuresis and natriuresis, effects that are thought to be due to the activation of renal D1 receptors .

Molecular Mechanism

At the molecular level, Deoxy Epinephrine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is largely tied to its role as a dopamine receptor agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxy Epinephrine have been observed to change over time. For instance, in a swine model of pediatric in-hospital cardiac arrest, it was found that the effects of Deoxy Epinephrine on cerebral blood flow and cerebral tissue oxygenation decreased with subsequent doses .

Dosage Effects in Animal Models

The effects of Deoxy Epinephrine vary with different dosages in animal models. For example, in a study involving anesthetized animals, it was found that at lower doses, Deoxy Epinephrine exerted its effects only at DA (D2) receptors, but did not activate α- or β-adrenoceptors .

Metabolic Pathways

Deoxy Epinephrine is involved in the catecholamine metabolic pathway . It interacts with various enzymes and cofactors within this pathway, and can have effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The first total synthesis of Deoxy Epinephrine was reported by Buck. It involves converting 3,4-dimethoxyphenethylamine to its Schiff base with benzaldehyde, followed by N-methylation with methyl iodide. Hydrolysis of the resulting product and cleavage of the methyl ethers using hydriodic acid furnishes Deoxy Epinephrine . A similar synthesis uses dimethyl sulfate for N-methylation and hydrobromic acid for O-demethylation .

Industrial Production Methods: Industrial production methods for Deoxy Epinephrine are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate modifications to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Deoxy Epinephrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to simpler amines.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Simpler amines and alcohols.

Substitution: Various substituted catecholamines.

Comparaison Avec Des Composés Similaires

Dopamine: A neurotransmitter with similar structure and function.

Epinephrine: Another catecholamine with potent vasoconstrictive properties.

Norepinephrine: Structurally related and involved in similar physiological processes.

Uniqueness: Deoxy Epinephrine is unique due to its specific metabolic role as the breakdown product of ibopamine and its distinct pharmacological profile. Unlike dopamine and epinephrine, it has a more selective action on certain receptors, making it valuable for specific therapeutic applications .

Activité Biologique

Deoxy epinephrine, also known as 3,4-dihydroxyphenyl-ethanolamine, is a catecholamine derivative that exhibits biological activities similar to epinephrine but with distinct pharmacological properties. This article delves into the biological activity of deoxy epinephrine, exploring its mechanisms of action, physiological effects, and potential therapeutic applications based on diverse research findings.

Deoxy epinephrine primarily acts on adrenergic receptors, specifically the alpha and beta subtypes. Its binding affinity and efficacy at these receptors influence various physiological responses such as vasodilation, increased heart rate, and modulation of metabolic processes. The compound's action can be summarized as follows:

- Alpha-adrenergic Receptors : Activation leads to vasoconstriction and increased peripheral resistance.

- Beta-adrenergic Receptors : Stimulation results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).

Physiological Effects

The biological activity of deoxy epinephrine has been studied in various contexts. Notable effects include:

- Cardiovascular System : Deoxy epinephrine can induce significant changes in heart rate and blood pressure, making it a candidate for managing certain cardiovascular conditions.

- Metabolic Regulation : It influences glucose metabolism and lipolysis in adipose tissue, which is crucial for energy homeostasis.

- Neurotransmitter Release : The compound enhances the release of neurotransmitters such as norepinephrine, impacting mood and cognitive functions.

Case Studies

-

Cardiovascular Response :

A study investigating the cardiovascular effects of deoxy epinephrine showed that it significantly increases heart rate and systolic blood pressure in animal models. This response was attributed to its action on both alpha and beta adrenergic receptors . -

Metabolic Effects :

Research indicated that deoxy epinephrine enhances lipolysis in adipose tissue more effectively than other catecholamines. This suggests its potential use in treating metabolic disorders such as obesity . -

Neuropharmacological Implications :

A study highlighted the role of deoxy epinephrine in modulating neuropeptide Y levels in the hypothalamus, which is associated with appetite regulation and energy expenditure .

Data Table: Summary of Biological Activities

Propriétés

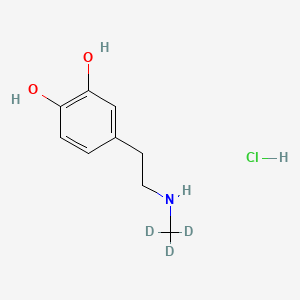

IUPAC Name |

4-[2-(trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRZCWRRLKLTB-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747488 | |

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101905-96-8 | |

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.